
Estrogen receptor |A antagonist 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The estrogen receptor is a group of proteins found inside cells that are activated by the hormone estrogen (17β-estradiol). There are two main types of estrogen receptors: estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). These receptors are involved in various physiological processes, including reproductive functions, bone health, cardiovascular health, and brain functions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of estrogen receptors typically involves recombinant DNA technology. The genes encoding estrogen receptor alpha and estrogen receptor beta are cloned into expression vectors, which are then introduced into host cells (such as bacteria, yeast, or mammalian cells) to produce the receptors. The receptors are then purified using techniques such as affinity chromatography .
Industrial Production Methods
In an industrial setting, the production of estrogen receptors involves large-scale fermentation processes using genetically engineered microorganisms. The receptors are harvested from the culture medium and purified through a series of chromatographic steps to achieve the desired purity and activity .
Analyse Des Réactions Chimiques
Types of Reactions
Estrogen receptors undergo various types of chemical reactions, including ligand binding, phosphorylation, and dimerization. These reactions are crucial for the receptor’s activation and function .
Common Reagents and Conditions
Ligand Binding: Estrogen receptors bind to estrogenic compounds such as 17β-estradiol.
Phosphorylation: Estrogen receptors can be phosphorylated by kinases, which modulate their activity and stability.
Major Products Formed
The major products formed from these reactions include the estrogen receptor-ligand complex, phosphorylated estrogen receptors, and estrogen receptor dimers bound to DNA .
Applications De Recherche Scientifique
Estrogen receptors have a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of estrogen receptors involves both genomic and non-genomic pathways:
Genomic Pathway: Estrogen binds to the estrogen receptor in the nucleus, causing the receptor to dimerize and bind to estrogen response elements (EREs) in the DNA.
Non-Genomic Pathway: Estrogen receptors located on the cell membrane can activate signaling pathways such as the phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways.
Comparaison Avec Des Composés Similaires
Estrogen receptors are similar to other steroid hormone receptors, such as androgen receptors and progesterone receptors. they have unique ligand-binding domains and specific DNA-binding sequences (EREs) that distinguish them from other receptors .
Similar Compounds
Androgen Receptors: Bind to androgens such as testosterone and regulate male reproductive functions.
Progesterone Receptors: Bind to progesterone and are involved in female reproductive processes such as pregnancy and menstrual cycle regulation.
Estrogen receptors are unique in their ability to mediate the effects of estrogens on a wide range of tissues and physiological processes, making them critical targets for therapeutic interventions .
Propriétés
Formule moléculaire |
C23H26N2O6 |
|---|---|
Poids moléculaire |
426.5 g/mol |
Nom IUPAC |
methyl 2-amino-7-hydroxy-4-[4-(2-morpholin-4-ylethoxy)phenyl]-4H-chromene-3-carboxylate |
InChI |
InChI=1S/C23H26N2O6/c1-28-23(27)21-20(18-7-4-16(26)14-19(18)31-22(21)24)15-2-5-17(6-3-15)30-13-10-25-8-11-29-12-9-25/h2-7,14,20,26H,8-13,24H2,1H3 |
Clé InChI |
LGKRRXWJWOLXAM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)OCCN4CCOCC4)C=CC(=C2)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



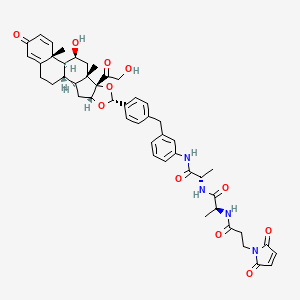
![(2R,5R)-2-(hydroxymethyl)-5-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]oxolan-3-ol](/img/structure/B12390180.png)
![dicyclohexylazanium;(2R)-2-[[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]sulfanylamino]-3-sulfanylpropanoate](/img/structure/B12390183.png)
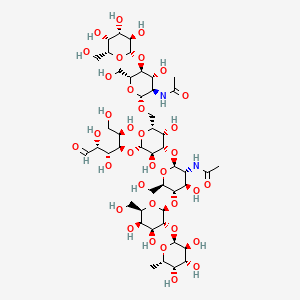
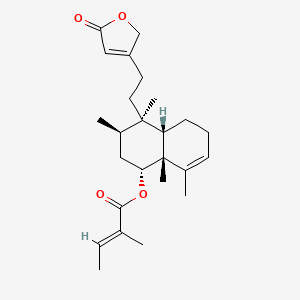
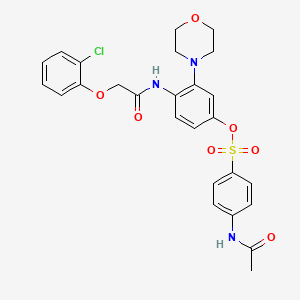
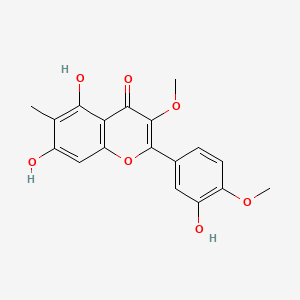
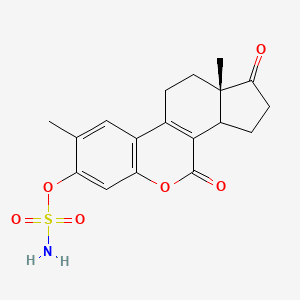

![(2R,3S,5R)-5-(hydroxymethyl)-3-methyl-2-[6-[[3-(trifluoromethyl)phenyl]methylamino]purin-9-yl]oxolane-3,4-diol](/img/structure/B12390247.png)
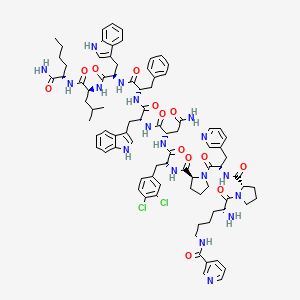
![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrimidin-4-one](/img/structure/B12390262.png)

